2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core and a nitrophenylacetamide moiety. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form benzofuro[3,2-b]pyridines .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for such compounds .
Chemical Reactions Analysis
Types of Reactions: 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure optimal yields and selectivity.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a lead compound in the development of new drugs due to its potential anticancer activities . Additionally, it serves as a valuable intermediate in organic synthesis, enabling the creation of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby affecting cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives, such as benzofuro[3,2-b]pyridines and benzofuro[3,2-c]quinolines . These compounds share structural similarities but may differ in their biological activities and applications.
Uniqueness: What sets 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide apart is its unique combination of a benzofuro[3,2-d]pyrimidine core with a nitrophenylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4S/c23-15(21-11-5-7-12(8-6-11)22(24)25)9-27-18-17-16(19-10-20-18)13-3-1-2-4-14(13)26-17/h1-8,10H,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCFOPRHXKIANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.